molecular formula C25H23ClN2OS B2466564 N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide CAS No. 850917-47-4

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide

Cat. No.: B2466564
CAS No.: 850917-47-4
M. Wt: 434.98
InChI Key: GGSOZGIWWGUDKA-UHFFFAOYSA-N
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Description

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C25H23ClN2OS and its molecular weight is 434.98. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Computational Study

The molecular structure of related thioamide derivatives has been explored through X-ray diffraction, proton NMR (1H NMR), Fourier Transform Infra-Red (FT-IR), and Fourier Transform Raman (FT-Raman) spectroscopy. Computational methods like B3LYP and RHF have been used for geometry optimization and vibrational frequency calculations, showing a high degree of agreement between experimental and theoretical data. This highlights the compound's potential in materials science and molecular engineering (Prasanth et al., 2015).

Anticancer Evaluation

Another area of application is in anticancer research, where derivatives of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide have been synthesized and evaluated for anticancer activity against several cancer cell lines. These studies have shown moderate to excellent anticancer activity, indicating the potential of these compounds in developing new anticancer therapies (Ravinaik et al., 2021).

Urease Inhibition

Research has also focused on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides for their urease inhibitory potential. These compounds have been found to be potent inhibitors, suggesting applications in treating diseases related to urease activity, such as gastric infections caused by Helicobacter pylori (Nazir et al., 2018).

Antimicrobial Activity

The synthesis and characterization of new thiourea derivatives have shown significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings open up possibilities for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Cholinesterase Inhibition

Derivatives have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. This suggests their potential use in treating neurodegenerative diseases like Alzheimer's by modulating cholinesterase activity (Riaz et al., 2020).

Properties

IUPAC Name

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2OS/c26-20-13-11-19(12-14-20)24-25(21-8-4-5-9-22(21)28-24)30-17-16-27-23(29)15-10-18-6-2-1-3-7-18/h1-9,11-14,28H,10,15-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSOZGIWWGUDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.